molecular formula C8H18Br4Si2 B12555960 1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane CAS No. 155166-08-8

1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane

Katalognummer: B12555960
CAS-Nummer: 155166-08-8
Molekulargewicht: 490.01 g/mol
InChI-Schlüssel: HQSCRVRUAIJFGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane is a chemical compound with the molecular formula C12H28Br4Si2. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields of chemistry and industry. This compound is characterized by the presence of four bromine atoms and two tert-butyl groups attached to a disilane backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane typically involves the bromination of 1,2-di-tert-butyldisilane. The reaction is carried out using bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4). The reaction conditions usually require a controlled temperature to ensure the selective bromination of the disilane compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The bromination reaction is monitored to prevent over-bromination and to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

    Reduction Reactions: The compound can be reduced to form 1,2-di-tert-butyldisilane by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of disiloxanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Major Products Formed

    Substitution: Formation of hydroxylated or alkoxylated disilanes.

    Reduction: Formation of 1,2-di-tert-butyldisilane.

    Oxidation: Formation of disiloxanes.

Wissenschaftliche Forschungsanwendungen

1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms involving silicon compounds.

    Biology: Investigated for its potential use in biological systems, particularly in the modification of biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and materials with enhanced properties.

Wirkmechanismus

The mechanism of action of 1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane involves the interaction of its bromine atoms with various nucleophiles or reducing agents. The molecular targets include nucleophilic sites on other molecules, leading to substitution or reduction reactions. The pathways involved in these reactions are typically governed by the electronic and steric effects of the tert-butyl groups and the disilane backbone.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,2,2-Tetrabromoethane: Similar in terms of bromine content but lacks the silicon backbone.

    1,2-Dibromo-1,1,2,2-tetramethyldisilane: Similar silicon backbone but with fewer bromine atoms.

    1,1,2,2-Tetrachlorodisilane: Similar silicon backbone but with chlorine atoms instead of bromine.

Uniqueness

1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane is unique due to the presence of both tert-butyl groups and bromine atoms on a disilane backbone. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies.

Eigenschaften

CAS-Nummer

155166-08-8

Molekularformel

C8H18Br4Si2

Molekulargewicht

490.01 g/mol

IUPAC-Name

dibromo-tert-butyl-[dibromo(tert-butyl)silyl]silane

InChI

InChI=1S/C8H18Br4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3

InChI-Schlüssel

HQSCRVRUAIJFGT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si]([Si](C(C)(C)C)(Br)Br)(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.